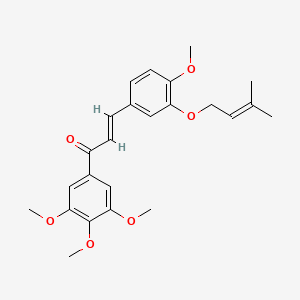![molecular formula C16H13FN6 B12372023 7-[(2-Fluoropyridin-4-yl)methyl]pyrrolo[3,2-f]quinazoline-1,3-diamine](/img/structure/B12372023.png)
7-[(2-Fluoropyridin-4-yl)methyl]pyrrolo[3,2-f]quinazoline-1,3-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-[(2-Fluoropyridin-4-yl)methyl]pyrrolo[3,2-f]quinazoline-1,3-diamine is a compound with significant biological activities. It is a privileged chemical scaffold used in various scientific research applications, particularly in the field of medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of fluorinated pyridines, including 2-fluoropyridine, involves the reaction of 3-bromo-2-nitropyridine with Bu4N+F− in DMF at 20°C . The preparation of pyrroloquinazoline derivatives typically involves regioselective monoacylation at specific nitrogen positions .
Industrial Production Methods: Industrial production methods for such compounds often involve multi-step synthesis processes. For example, the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate involves a seven-step process with an overall yield of 31% .
化学反应分析
Types of Reactions: 7-[(2-Fluoropyridin-4-yl)methyl]pyrrolo[3,2-f]quinazoline-1,3-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: Common reagents used in these reactions include sodium tert-butoxide and tetrahydrofuran (THF). Reaction conditions often involve temperatures ranging from -10°C to room temperature .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with tert-butyl chloroformate yields (4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate .
科学研究应用
7-[(2-Fluoropyridin-4-yl)methyl]pyrrolo[3,2-f]quinazoline-1,3-diamine has been extensively studied for its potential as an anti-tumor agent. It has shown significant activity against breast cancer cells without harming normal human cells . This compound is also used in the development of kinase inhibitors, which are crucial in cancer treatment .
作用机制
The mechanism of action of 7-[(2-Fluoropyridin-4-yl)methyl]pyrrolo[3,2-f]quinazoline-1,3-diamine involves the inhibition of specific molecular targets and pathways. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in various human malignancies .
相似化合物的比较
Similar Compounds: Similar compounds include 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine derivatives .
Uniqueness: What sets 7-[(2-Fluoropyridin-4-yl)methyl]pyrrolo[3,2-f]quinazoline-1,3-diamine apart is its potent anti-tumor activity and its ability to selectively target cancer cells without affecting normal cells . This makes it a promising candidate for further development in cancer therapy.
属性
分子式 |
C16H13FN6 |
|---|---|
分子量 |
308.31 g/mol |
IUPAC 名称 |
7-[(2-fluoropyridin-4-yl)methyl]pyrrolo[3,2-f]quinazoline-1,3-diamine |
InChI |
InChI=1S/C16H13FN6/c17-13-7-9(3-5-20-13)8-23-6-4-10-12(23)2-1-11-14(10)15(18)22-16(19)21-11/h1-7H,8H2,(H4,18,19,21,22) |
InChI 键 |
YWFNHUMPQSBHBK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=CN2CC3=CC(=NC=C3)F)C4=C1N=C(N=C4N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


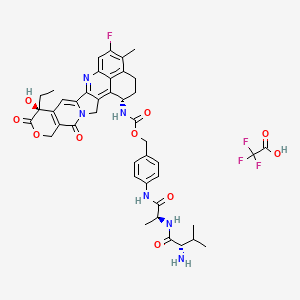
![disodium;[6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-7-yl] phosphate](/img/structure/B12371958.png)

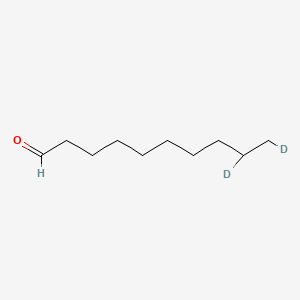
![[9-[6-(6-aminohexylamino)-6-oxohexyl]-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonic acid](/img/structure/B12371976.png)
![3-({3-[(4-chlorophenyl)methyl]-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-6(4H)-yl}methyl)benzonitrile](/img/structure/B12371983.png)
![3-amino-6-azaniumylidene-9-[2-[[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]-methylcarbamoyl]phenyl]-5-sulfoxanthene-4-sulfonate](/img/structure/B12371995.png)
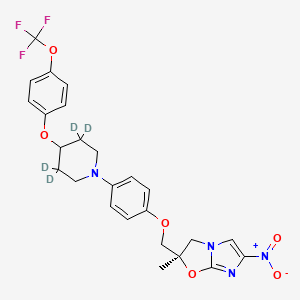
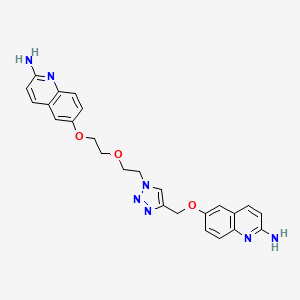
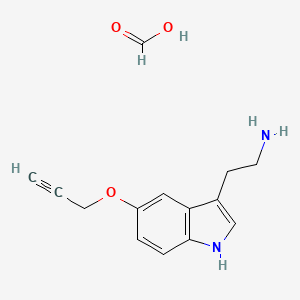
![N-[3,5-bis(trifluoromethyl)phenyl]-5-(hydrazinecarbonyl)-1H-indole-2-carboxamide](/img/structure/B12372008.png)
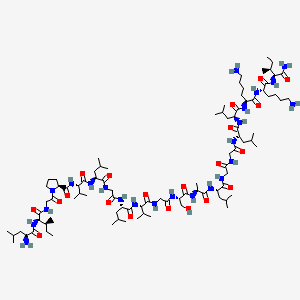
![(1R,4R)-4-benzyl-1-hydroxy-2,4-dihydro-1H-pyrazino[2,1-b]quinazoline-3,6-dione](/img/structure/B12372011.png)
